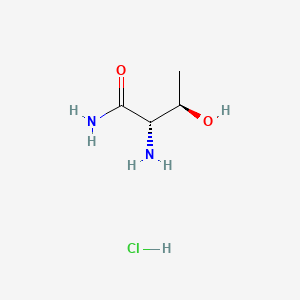

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride

Description

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-2(7)3(5)4(6)8;/h2-3,7H,5H2,1H3,(H2,6,8);1H/t2-,3+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQCOMULTLYITH-MUWMCQJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186857 |

Source

|

| Record name | (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33209-01-7 |

Source

|

| Record name | Butanamide, 2-amino-3-hydroxy-, hydrochloride (1:1), (2S,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33209-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033209017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-2-amino-3-hydroxybutyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, also known as L-Threonine amide hydrochloride, is a derivative of the essential amino acid L-threonine. This document provides a comprehensive overview of its fundamental properties, synthesis, and known applications. While detailed information on its specific mechanism of action and involvement in signaling pathways is limited, this guide consolidates the available technical data for researchers and professionals in drug development and life sciences.

Core Properties

This compound is a white to off-white crystalline powder. It is known to be soluble in water and is typically stored at room temperature.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H11ClN2O2 | [2][3][4] |

| Molecular Weight | 154.60 g/mol | [2][3][4] |

| CAS Number | 33209-01-7 | [2][3][4] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 118-122 °C | [5] |

| Boiling Point | 384.9 °C at 760 mmHg | |

| Solubility | Soluble in water | |

| Storage Temperature | Room Temperature | [1] |

Synonyms

This compound is also known by several other names, including:

-

L-Threonine amide hydrochloride

-

L-Threoninamide hydrochloride

-

H-Thr-NH2*HCl

-

(2S,3R)-2-Amino-3-hydroxy-butanamide hydrochloride

Synthesis

A general method for the preparation of L-threonine amide hydrochloride involves the reaction of L-threonine with thionyl chloride in methanol.

Experimental Protocol: Synthesis of L-Threonine Amide Hydrochloride

The following protocol outlines a common laboratory-scale synthesis:

Materials:

-

L-Threonine

-

Methanol

-

Thionyl chloride

-

Isopropanol

-

Ammonia gas

Procedure:

-

Dissolve 50 grams of L-threonine in methanol.

-

Slowly add 1.5 equivalents of thionyl chloride to the solution dropwise.

-

Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and concentrate it under vacuum.

-

Add isopropanol and evaporate the solvent under vacuum to remove any residual thionyl chloride.

-

Add more isopropanol to increase the volume by two to four times.

-

Introduce ammonia gas at a pressure of approximately 60 psi until the reaction is complete.

-

Filter the mixture to remove the ammonium chloride precipitate.

-

Partially evaporate the solvent and then add isopropanol hydrochloride.

-

Stir the mixture to allow the solid product to form.

-

Separate the solid product by filtration and wash it with isopropanol.

Diagram: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Biological and Research Applications

The primary application of this compound appears to be as a chiral building block in the synthesis of more complex molecules. It is also used in biotechnology and nutritional science.

Role in Synthesis

-

TRPV3 Modulators: L-Threonine amide hydrochloride is utilized as a reagent in the synthesis of N-monosubstituted [(pyridin-2-yl)methyl]amine and [(pyrimidin-4-yl)methyl]amine derivatives, which act as modulators of the transient receptor potential cation channel 3 (TRPV3).

Biotechnology and Nutrition

-

Cell Culture Media: It is used in cell culture media to enhance protein production, making it valuable for biopharmaceutical manufacturing.[5]

-

Nutritional Supplements: This compound is incorporated into dietary supplements to support muscle growth and recovery.[5]

-

Amino Acid Research: It serves as a compound for studying amino acid metabolism and its effects on health.[5]

Potential Signaling Pathway Involvement (Inferred from L-Threonine)

While no direct studies on the signaling pathways affected by this compound were identified, research on its parent molecule, L-threonine, suggests potential areas of investigation. L-threonine has been shown to regulate the G1/S phase transition in mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC signaling pathways.

Diagram: Potential Signaling Pathways Influenced by L-Threonine

Caption: Inferred signaling pathways based on L-threonine research.

Experimental Protocols - General Considerations

Specific experimental protocols for the use of this compound in biological assays are not widely documented. However, based on its use in cell culture, a general protocol for its supplementation can be outlined.

Protocol: Supplementation in Cell Culture Media

Objective: To supplement cell culture media with this compound to support cell growth and protein production.

Materials:

-

This compound

-

Sterile, purified water (e.g., cell culture grade)

-

Basal cell culture medium

-

Sterile filters (0.22 µm)

-

Sterile storage tubes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of a desired concentration (e.g., 100 mM) by dissolving the appropriate amount of this compound in sterile, purified water.

-

Ensure complete dissolution. Gentle warming may be applied if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile tube.

-

Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

-

-

Media Supplementation:

-

On the day of use, thaw the stock solution if frozen.

-

Add the required volume of the sterile stock solution to the basal cell culture medium to achieve the desired final concentration. The optimal concentration should be determined empirically for each cell line and application.

-

Mix the supplemented medium thoroughly before use.

-

-

Cell Culture:

-

Culture cells according to standard protocols, using the medium supplemented with this compound.

-

Monitor cell growth, viability, and protein production as required.

-

Conclusion

This compound is a commercially available derivative of L-threonine with established physicochemical properties and a clear synthetic route. Its primary utility lies in its role as a chiral precursor in organic synthesis and as a supplement in biotechnological and nutritional applications. While its direct biological mechanism of action and involvement in cellular signaling are not well-elucidated, the known functions of its parent amino acid, L-threonine, provide a basis for future research into the specific effects of this compound. This guide serves as a foundational resource for scientists and researchers working with this molecule.

References

An In-depth Technical Guide on (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride

This technical guide provides a comprehensive overview of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, a derivative of the essential amino acid L-threonine. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications, with a focus on its role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Weight | 154.60 g/mol | [1][2][3] |

| Molecular Formula | C4H11ClN2O2 | [1][2][3][4] |

| CAS Number | 33209-01-7 | [1][3][4][5] |

| Synonyms | L-Threonine Amide Hydrochloride, H-Thr-NH2*HCl, L-Threoninamide hydrochloride | [1] |

| Purity | >95% - 98% | [1][6][5] |

| Physical Form | White to off-white powder or crystals | [5] |

| Storage Conditions | Room Temperature, Inert atmosphere | [1][5] |

Note: Some sources may report a molecular weight of 154.05 g/mol or 154.6 g/mol .[6][7]

Synthesis and Manufacturing

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general workflow can be inferred from the synthesis of similar amino acid amides. The process typically involves the amidation of a protected L-threonine derivative followed by deprotection.

A generalized synthetic workflow is depicted below. This process would require optimization and adaptation for specific laboratory conditions and desired purity levels.

Applications in Research and Drug Development

This compound serves as a valuable reagent in synthetic chemistry. A notable application is its use in the synthesis of N-monosubstituted [(pyridin-2-yl)methyl]amine and [(pyrimidin-4-yl)methyl]amine derivatives. These synthesized compounds act as modulators of the transient receptor potential cation channel 3 (TRPV3)[1]. The TRPV3 channel is implicated in various physiological processes, including temperature sensation and pain perception, making it a target of interest in drug discovery.

Role in Cellular Signaling Pathways

While specific studies on the direct signaling effects of this compound are limited, the biological activities of its parent molecule, L-threonine, are well-documented. L-threonine is not merely a building block for protein synthesis but also functions as a signaling molecule that can influence critical cellular pathways related to growth, proliferation, and metabolism.

Notably, L-threonine has been shown to activate the PI3K/Akt, MAPKs, and mTOR signaling pathways . These pathways are central regulators of cell cycle progression, particularly the G1/S phase transition in embryonic stem cells.[8][9][10] The activation of these cascades can stimulate cell growth and proliferation.

The mTOR pathway, existing as two distinct complexes (mTORC1 and mTORC2), is a key downstream effector of L-threonine signaling.[9] Activation of mTORC1 leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, which in turn promote protein synthesis.

Below is a diagram illustrating the signaling cascade initiated by L-threonine.

Conclusion

This compound is a chemical compound with established utility as a synthetic intermediate and potential biological relevance owing to its relationship with L-threonine. For researchers in drug development, its role as a precursor in the synthesis of TRPV3 modulators highlights its immediate value. Furthermore, the profound impact of its parent amino acid on fundamental cellular signaling pathways suggests that this and similar derivatives may warrant further investigation for their own biological activities. This guide provides a foundational understanding for future research and application of this compound.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. cphi-online.com [cphi-online.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. 33209-01-7|this compound|BLD Pharm [bldpharm.com]

- 6. 33209-01-7 | L-Threonine amide HCl | Rapastinel Related | Ambeed.com [ambeed.com]

- 7. keyorganics.net [keyorganics.net]

- 8. researchgate.net [researchgate.net]

- 9. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, also known as L-Threoninamide hydrochloride, is a chiral amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. As a derivative of L-threonine, an essential amino acid, it serves as a valuable chiral building block in the asymmetric synthesis of complex molecules, including peptides and pharmaceutical intermediates. Its specific stereochemistry and functional groups—an amine, a hydroxyl group, and an amide—make it a versatile synthon for introducing chirality and functionality into target molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis.

Chemical Structure and Properties

This compound possesses a well-defined three-dimensional structure that is crucial for its utility in stereoselective synthesis. The "2S,3R" designation specifies the absolute configuration at the two chiral centers, which corresponds to the naturally occurring L-threonine enantiomer. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

- IUPAC Name: this compound

- Synonyms: L-Threoninamide hydrochloride, H-Thr-NH2*HCl

- CAS Number: 33209-01-7

- Molecular Formula: C4H11ClN2O2

- Molecular Weight: 154.60 g/mol

Physicochemical Data

| Property | Value | Reference |

| Physical Form | White to off-white powder or crystals | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature | |

| Solubility | Soluble in water. |

Note: Detailed spectral data such as 1H NMR, 13C NMR, and Mass Spectrometry would be found on the Certificate of Analysis (CoA) from a supplier, but is not publicly available in the search results.

Synthesis of this compound

A general method for the preparation of amino acid amides, including L-Threoninamide hydrochloride, involves the esterification of the amino acid followed by amidation.

Experimental Protocol: Synthesis of L-Threoninamide Hydrochloride

This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.

Step 1: Esterification of L-Threonine

-

Suspend L-threonine in methanol.

-

Cool the suspension in an ice bath.

-

Add thionyl chloride dropwise to the cooled suspension while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by a suitable method (e.g., TLC) until completion.

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride of L-threonine.

Step 2: Amidation of L-Threonine Methyl Ester Hydrochloride

-

Dissolve the L-threonine methyl ester hydrochloride in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized as a building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a C-terminal threonine amide. The amide at the C-terminus is a common feature in many biologically active peptides. The general workflow for incorporating an amino acid amide into a peptide sequence using Fmoc-based SPPS is outlined below.

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the addition of an amino acid to a growing peptide chain on a solid support.

Caption: A generalized workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Single SPPS Coupling Cycle

This protocol outlines the manual steps for adding a single Fmoc-protected amino acid to a resin-bound peptide chain.[1][2]

-

Resin Swelling: The resin supporting the growing peptide chain is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.[3]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.[1][3]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[1][2]

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free N-terminal amine of the resin-bound peptide. A common activation method involves using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in DMF. The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for a specified time (e.g., 1-2 hours).[1]

-

Washing: The resin is again washed thoroughly with DMF to remove any unreacted reagents and byproducts.[1][2]

-

Repeat or Cleavage: To add the next amino acid, the cycle of deprotection, washing, and coupling is repeated. Once the desired peptide sequence is assembled, a final cleavage step is performed to release the peptide from the resin and remove any side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[3]

Signaling Pathways and Logical Relationships

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. Its primary role, as established in the literature, is that of a chiral building block in chemical synthesis. The logical relationship in this context is its incorporation into a larger molecule, such as a peptide, to confer specific structural and, consequently, functional properties. The synthesis of a peptide, as outlined in the workflow above, represents a logical process where this molecule plays a crucial role.

The following diagram illustrates the logical relationship of using this compound as a starting material for the synthesis of a C-terminally amidated peptide.

Caption: Logical flow from the starting material to the final peptide product.

Conclusion

This compound is a valuable and versatile chiral building block for synthetic chemists. Its well-defined stereochemistry makes it an excellent choice for introducing chirality in the synthesis of complex organic molecules. Its primary application lies in peptide synthesis, where it can be used to generate peptides with a C-terminal threonine amide, a common motif in bioactive peptides. The protocols and workflows described in this guide provide a foundation for its use in a research and drug development setting. Further research into the biological activities of peptides and other molecules synthesized using this building block will continue to expand its importance in medicinal chemistry.

References

A Technical Guide to the Potential Mechanism of Action of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is limited in publicly available scientific literature. This document provides a detailed overview of the known biological roles of its parent compound, L-threonine, and proposes potential mechanisms and investigational frameworks for the title compound based on its structural characteristics.

Introduction

This compound, also known as L-Threonine amide hydrochloride, is a derivative of the essential amino acid L-threonine.[1][2][3] As an amino acid amide, its structure presents unique biochemical properties that may differ from its parent amino acid. L-threonine is a crucial component in protein synthesis and a precursor for other vital biomolecules. Its derivatives are utilized in various applications, including as building blocks in pharmaceutical development and in biotechnology to enhance protein production in cell cultures.[2][] This guide explores the potential mechanisms of action of L-Threonine amide hydrochloride, drawing from the established functions of L-threonine and the biochemical implications of its amide functional group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 33209-01-7 | [1][5][6] |

| Molecular Formula | C4H11ClN2O2 | [5][6][7] |

| Molecular Weight | 154.60 g/mol | [2][5] |

| Appearance | White solid | [2] |

| Purity | ≥95-98% (by HPLC) | [2][6] |

| Solubility | Water soluble | [1] |

| Melting Point | 118-122 °C | [2] |

Proposed Mechanisms of Action

The biological activity of this compound is likely influenced by its structural similarity to L-threonine. The presence of the amide group may alter its metabolic stability, transport across cell membranes, and interaction with enzymes and receptors. Below are several hypothesized mechanisms of action.

As a derivative of L-threonine, the compound could act as a substrate, competitive inhibitor, or modulator of enzymes involved in L-threonine metabolism. L-threonine is a key player in several metabolic pathways, and its derivatives can influence these processes.[][8]

-

Protein Synthesis: The compound could potentially be recognized by aminoacyl-tRNA synthetases, although likely with different kinetics than L-threonine, thereby influencing the rate and fidelity of protein synthesis.

-

Glycine and Serine Metabolism: L-threonine is a precursor for glycine synthesis. The compound might interfere with this pathway, affecting the availability of one-carbon units for nucleotide synthesis and methylation reactions.

-

Feedback Inhibition: L-threonine is known to cause feedback inhibition of its own synthesis pathway in microorganisms by acting on enzymes like homoserine kinase.[8] L-Threonine amide hydrochloride could mimic this effect, potentially having antimicrobial applications.

A potential signaling pathway involving L-threonine metabolism is depicted below.

Amino acids and their derivatives can act as neurotransmitters or neuromodulators. L-threonine itself plays a role in the central nervous system. The modification to an amide might alter its ability to cross the blood-brain barrier and interact with neuronal receptors.

Recommended Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic series of in vitro and in vivo experiments is recommended.

-

Objective: To determine if the compound interacts with key enzymes in L-threonine metabolic pathways.

-

Protocol:

-

Purify recombinant human threonine dehydratase and threonine aldolase.

-

Perform kinetic assays in the presence of varying concentrations of L-threonine (substrate) and the test compound.

-

Use a suitable spectrophotometric or fluorometric method to measure enzyme activity.

-

Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate Ki values.

-

-

Objective: To assess the effect of the compound on cell viability, proliferation, and specific signaling pathways in relevant cell lines (e.g., hepatocytes for metabolism, neuronal cells for neuroactivity).

-

Protocol:

-

Culture selected cell lines in appropriate media.

-

Treat cells with a dose-range of the compound for various time points.

-

Assess cell viability using an MTT or similar assay.

-

For pathway analysis, lyse the cells and perform Western blotting for key signaling proteins (e.g., phosphorylated forms of kinases) or use reporter gene assays.

-

An example of an experimental workflow is illustrated below.

-

Objective: To determine if the compound binds to known neurotransmitter receptors.

-

Protocol:

-

Prepare cell membrane fractions from tissues or cell lines expressing the receptor of interest (e.g., glutamate, GABA receptors).

-

Perform competitive binding assays using a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.

-

Summary and Future Directions

This compound is a simple derivative of L-threonine with potential biological activities that are currently underexplored. Based on its structure, it is plausible that its mechanism of action involves interaction with L-threonine metabolic pathways or neuromodulatory systems. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate these possibilities. Future research should focus on these in vitro and subsequent in vivo studies to fully characterize the pharmacological profile of this compound, which could uncover novel therapeutic applications.

References

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Threoninamide | C4H10N2O2 | CID 444078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. thoreauchem.com [thoreauchem.com]

- 7. keyorganics.net [keyorganics.net]

- 8. Threonine - Wikipedia [en.wikipedia.org]

The Therapeutic Promise of Hydroxybutanamide Compounds: A Technical Guide for Drug Development Professionals

Executive Summary

Hydroxybutanamide and its derivatives represent a versatile and promising class of small molecules with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth overview of the current research, focusing on their applications as inhibitors of Matrix Metalloproteinases (MMPs) in oncology, Histone Deacetylases (HDACs) for neurological and oncological indications, and GABA uptake transporters for neurological disorders. This document synthesizes key quantitative data, details experimental protocols for compound evaluation, and visualizes the underlying mechanisms of action to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction to Hydroxybutanamide Compounds

The hydroxybutanamide scaffold is a key pharmacophore that has demonstrated a wide range of biological activities. The presence of both a hydroxyl and an amide functional group allows for diverse chemical modifications, making it an attractive starting point for the development of targeted therapeutics. The core structure's ability to chelate metal ions, such as the zinc ion in the active site of MMPs and HDACs, is fundamental to the inhibitory activity of many of its derivatives. This guide will explore the three primary therapeutic avenues for hydroxybutanamide compounds, presenting the current state of research and future directions.

Therapeutic Applications

Matrix Metalloproteinase (MMP) Inhibition in Oncology

A significant area of investigation for hydroxybutanamide derivatives is in the inhibition of MMPs, a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix.[1] The dysregulation of MMPs is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis.[2][3] N-hydroxybutanamide derivatives, which incorporate a hydroxamic acid moiety, are particularly effective as they act as potent zinc-chelating agents within the MMP active site.[1]

One notable derivative, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, has demonstrated significant inhibitory activity against several key MMPs implicated in cancer progression.[3][4]

Quantitative Data: MMP Inhibition

| Compound | Target MMPs | IC50 (µM) | Reference(s) |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1 - 1.5 | [2][3][4] |

| MMP-3 | ~10 | [3] |

In preclinical studies, this iodoaniline derivative has shown promising in vivo efficacy. In a mouse model of B16 melanoma, the compound exhibited both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% reduction in metastasis.[4]

Signaling Pathway: MMP Inhibition in Cancer Progression

The inhibition of MMPs by N-hydroxybutanamide derivatives disrupts the signaling cascade that promotes cancer cell invasion and metastasis. By blocking the enzymatic activity of MMPs, these compounds prevent the degradation of the extracellular matrix, a critical step for tumor cell migration.

References

A Technical Guide to the Potential Metabolic Role of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, the hydrochloride salt of L-threoninamide, is a derivative of the essential amino acid L-threonine. While its direct and specific role in metabolic pathways is not extensively documented in publicly available scientific literature, its structural similarity to L-threonine suggests potential interactions with the well-established metabolic network of its parent amino acid. This technical guide provides an in-depth overview of L-threonine metabolism as a foundational context and explores the hypothetical roles of L-threoninamide. Furthermore, it outlines potential experimental workflows to elucidate its metabolic fate and bioactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the metabolic implications of amino acid derivatives.

Introduction to this compound

This compound is a chemical compound that is structurally derived from L-threonine, an essential α-amino acid. It is characterized by the presence of an amide group in place of the carboxylic acid group of L-threonine. While L-threonine is a fundamental component of proteins and a precursor for several metabolic pathways, the specific biological functions of its amide derivative are not well-defined. Understanding the potential metabolic pathways of L-threoninamide is crucial for evaluating its pharmacological and toxicological profiles.

The Metabolic Landscape of L-Threonine

To infer the potential metabolic role of L-threoninamide, it is imperative to first understand the metabolic pathways of its parent molecule, L-threonine. L-threonine is catabolized through several major pathways in various organisms, leading to the formation of key metabolic intermediates.

Major Catabolic Pathways of L-Threonine

L-threonine is primarily degraded via three main enzymatic pathways:

-

Threonine Dehydrogenase Pathway: This is a major pathway in many prokaryotes and eukaryotes. L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.

-

Threonine Dehydratase/ deaminase Pathway: In this pathway, L-threonine is deaminated to α-ketobutyrate and ammonia. α-ketobutyrate can then be converted to propionyl-CoA and subsequently succinyl-CoA, which enters the citric acid cycle.

-

Threonine Aldolase Pathway: This pathway involves the cleavage of L-threonine to glycine and acetaldehyde.

The key enzymes and products of these pathways are summarized in the table below.

| Pathway | Key Enzyme | Intermediate(s) | End Product(s) | Cellular Location |

| Threonine Dehydrogenase | L-threonine 3-dehydrogenase | 2-Amino-3-ketobutyrate | Glycine, Acetyl-CoA | Mitochondria |

| Threonine Dehydratase | L-threonine ammonia-lyase | α-Ketobutyrate | Propionyl-CoA, Succinyl-CoA | Cytosol, Mitochondria |

| Threonine Aldolase | L-threonine aldolase | - | Glycine, Acetaldehyde | Cytosol |

Hypothetical Metabolic Roles of this compound

Given its structure, L-threoninamide could potentially interact with L-threonine metabolic pathways in several ways:

-

As a Pro-drug or Precursor: It may be hydrolyzed by cellular amidases to yield L-threonine and ammonia. The resulting L-threonine would then enter its established metabolic pathways.

-

As an Enzyme Inhibitor: The amide moiety could allow the molecule to act as a competitive or non-competitive inhibitor of enzymes that recognize L-threonine, such as threonine dehydrogenase or threonine dehydratase.

-

As an Alternative Substrate: It might be recognized by certain enzymes and converted into novel metabolites, which could have distinct biological activities.

The potential metabolic fate of L-threoninamide is depicted in the following diagram:

Methodological & Application

Application Notes and Protocols for (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is a derivative of L-threonine, presenting a unique building block for the synthesis of modified peptides. Its incorporation can introduce a C-terminal amide and a secondary alcohol, potentially influencing the peptide's conformational properties, solubility, and biological activity. The presence of the hydroxyl group offers a site for post-synthesis modifications, such as glycosylation or phosphorylation, which are crucial for studying protein function and developing novel therapeutics. This document provides detailed application notes and experimental protocols for the successful incorporation of (2S,3R)-2-Amino-3-hydroxybutanamide into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 33209-01-7[1] |

| Molecular Formula | C4H11ClN2O2[1] |

| Molecular Weight | 154.60 g/mol |

Application in Solid-Phase Peptide Synthesis

The primary application of (2S,3R)-2-Amino-3-hydroxybutanamide in SPPS is as a C-terminal residue or for internal incorporation to introduce a hydrophilic and modifiable side chain. To be utilized in Fmoc-SPPS, the α-amino group must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group should be protected with a tert-butyl (tBu) group to prevent unwanted side reactions during peptide assembly. The resulting building block is Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide .

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and should be optimized for specific peptide sequences and scales.

Protocol 1: Resin Selection and Loading of the First Amino Acid

The choice of resin depends on whether the target peptide will have a C-terminal acid or amide. When incorporating (2S,3R)-2-Amino-3-hydroxybutanamide as a non-C-terminal residue, standard resins like Rink Amide (for peptide amides) or Wang resin (for peptide acids) are suitable.

Workflow for Resin Preparation:

Caption: Workflow for resin preparation and first amino acid coupling.

Materials:

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Capping solution (e.g., Acetic anhydride/DIPEA/DMF)

Procedure:

-

Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF and add the 20% piperidine in DMF solution to remove the Fmoc group from the resin. Agitate for 5-10 minutes.

-

Drain the solution and repeat the deprotection step for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Dissolve the first Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test).

-

Once the coupling is complete, wash the resin with DMF (3-5 times).

-

(Optional) Cap any unreacted amino groups with the capping solution for 30 minutes.

-

Wash the resin with DMF and then Dichloromethane (DCM) and dry under vacuum.

Protocol 2: Incorporation of Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide

This protocol outlines the coupling of the protected (2S,3R)-2-Amino-3-hydroxybutanamide to the growing peptide chain.

SPPS Cycle for Amino Acid Incorporation:

Caption: The iterative cycle of solid-phase peptide synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide

-

Coupling reagents (e.g., HBTU, HATU)

-

DIPEA

-

DMF

Procedure:

-

Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1 (steps 2-4).

-

Prepare the activated amino acid solution: Dissolve Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the potential for steric hindrance from the β-hydroxyl group, longer coupling times or double coupling may be necessary.

-

Monitor the reaction completion with a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

After complete coupling, wash the resin thoroughly with DMF.

Protocol 3: Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the side-chain protecting groups.

Deprotection Scheme:

Caption: Final cleavage and deprotection of the synthesized peptide.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide estimated parameters for the incorporation of Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide based on typical values for other sterically hindered or hydroxyl-containing amino acids. Actual values should be determined empirically.

Table 1: Recommended Reagent Equivalents for Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-(2S,3R)-2-amino-3-hydroxy(tBu)butanamide | 3 - 5 |

| Coupling Reagent (e.g., HBTU/HATU) | 2.9 - 4.9 |

| DIPEA | 6 - 10 |

Table 2: Typical Reaction Conditions

| Step | Reagent/Solvent | Time | Temperature |

| Resin Swelling | DMF | 30 - 60 min | Room Temperature |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Room Temperature |

| Coupling | HBTU/DIPEA in DMF | 1 - 4 hours | Room Temperature |

| Capping | Acetic Anhydride/DIPEA in DMF | 30 min | Room Temperature |

| Cleavage | 95% TFA / 2.5% TIS / 2.5% H2O | 2 - 4 hours | Room Temperature |

Troubleshooting

-

Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, extend the reaction time or perform a second coupling with freshly activated amino acid. Using a more potent coupling agent like HATU may also improve efficiency.

-

Side Reactions: Ensure the hydroxyl group is adequately protected with a tBu group to prevent O-acylation during synthesis.

-

Low Cleavage Yield: Ensure sufficient time and volume of the cleavage cocktail. For peptides prone to aggregation, a different cleavage cocktail composition may be required.

Conclusion

The incorporation of (2S,3R)-2-Amino-3-hydroxybutanamide into peptides offers a valuable strategy for introducing novel structural and functional motifs. The protocols provided herein, based on standard Fmoc-SPPS chemistry, serve as a comprehensive guide for researchers. While the provided data offers a strong starting point, empirical optimization of coupling and cleavage conditions is recommended to achieve the highest purity and yield for each specific peptide sequence.

References

Application Notes and Protocols for Coupling Reactions of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the coupling of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride with carboxylic acids to form N-acyl derivatives. This threonine amide derivative is a valuable chiral building block in medicinal chemistry and drug development. The following sections offer guidance on common coupling methodologies, quantitative comparisons of various coupling agents, and step-by-step experimental procedures.

Overview of Amide Coupling

The formation of an amide bond between the primary amine of (2S,3R)-2-Amino-3-hydroxybutanamide and a carboxylic acid is a condensation reaction that requires the activation of the carboxylic acid component.[1] This is typically achieved using a coupling reagent. The hydrochloride salt of the amine starting material necessitates the use of a non-nucleophilic base to neutralize the salt and liberate the free amine for the reaction.

The choice of coupling reagent, solvent, and base is critical to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the chiral centers.[2] Common challenges include side reactions involving the hydroxyl group of the threonine backbone and potential racemization, especially with sterically hindered substrates.[3]

Comparative Data of Common Coupling Protocols

The selection of an appropriate coupling reagent is crucial for the successful synthesis of N-acyl (2S,3R)-2-Amino-3-hydroxybutanamide derivatives. The following table summarizes the expected performance of various common coupling reagents based on their known reactivity profiles for similar transformations. The yields and purity are representative and may vary depending on the specific carboxylic acid substrate and reaction conditions.

| Coupling Reagent Combination | Acronym | Typical Yield (%) | Typical Purity (%) | Key Features & Remarks |

| Uronium/Aminium-Based Reagents | ||||

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-Diisopropylethylamine | HATU / DIPEA | 85-95 | >95 | Highly efficient, fast reaction times, low racemization. Suitable for sterically hindered substrates.[2] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine | HBTU / DIPEA | 80-90 | >95 | A common and effective coupling reagent, slightly less reactive than HATU.[4] |

| Carbodiimide-Based Reagents | ||||

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole | EDC / HOBt | 75-85 | >90 | Water-soluble byproducts simplify workup. HOBt is added to suppress racemization.[3][5] |

| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC / HOBt | 70-85 | >90 | Forms a dicyclohexylurea (DCU) precipitate that can be removed by filtration.[1][6] |

| Phosphonium-Based Reagents | ||||

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate / N,N-Diisopropylethylamine | BOP / DIPEA | 80-90 | >95 | Very effective but produces carcinogenic HMPA as a byproduct.[6] |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate / N,N-Diisopropylethylamine | PyBOP / DIPEA | 85-95 | >95 | A safer alternative to BOP with similar high reactivity.[6] |

Experimental Protocols

The following are detailed protocols for the coupling of this compound with a generic carboxylic acid using two common methods.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

-

Add this compound (1.1 eq) to the solution.

-

Add HATU (1.2 eq) to the reaction mixture.

-

-

Reaction Execution:

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 eq) to the stirred mixture. Note: The base neutralizes the hydrochloride salt and facilitates the coupling reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure N-acyl product.

-

Protocol 2: Coupling using EDC/HOBt

This protocol is a cost-effective alternative, particularly suitable when the byproducts' water solubility is advantageous for purification.

Materials:

-

This compound

-

Carboxylic acid of interest

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

-

Reaction Execution:

-

Cool the mixture to 0 °C.

-

Add EDC (1.2 eq) to the solution.

-

Add triethylamine or DIPEA (2.2 eq) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

If DCM was used as the solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If DMF was used, dilute with ethyl acetate before washing.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the final product.

-

Visualized Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the chemical pathway, a general experimental workflow, and a decision-making guide for selecting a coupling protocol.

Caption: General chemical pathway for amide bond formation.

References

Application Notes and Protocols for (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride , also known as L-Threonine amide hydrochloride, is a versatile chiral building block with significant applications in medicinal chemistry. Its inherent stereochemistry and functional groups—a primary amine, a secondary alcohol, and an amide—make it a valuable precursor for the synthesis of complex molecules, including peptide-based therapeutics and small molecule drug candidates.

I. Application in Prodrug Development: Synthesis of a Gemcitabine-Threonine Amide Prodrug

A notable application of a threonine derivative is in the development of prodrugs to enhance the therapeutic efficacy of existing anticancer agents. A study by Hong et al. (2018) describes the synthesis of a Gemcitabine-Threonine amide prodrug (Gem-Thr) designed to target amino acid transporters overexpressed in pancreatic cancer cells.[1][2] This approach aims to improve the metabolic stability and tumor-specific uptake of the parent drug, gemcitabine.

The threonine moiety is introduced to be recognized by the L-type amino acid transporter 1 (LAT-1), which is often upregulated in cancer cells.[1][2] The resulting prodrug, Gem-Thr, demonstrated enhanced anti-cancer effects in pancreatic cancer cell lines compared to the parent drug.[1][2] Furthermore, in vivo pharmacokinetic studies in rats revealed that the amide prodrug strategy significantly improved the metabolic stability of gemcitabine.[2][3]

The following table summarizes the pharmacokinetic parameters of gemcitabine and the gemcitabine formed from the Gem-Thr prodrug after intravenous administration in rats.

| Parameter | Gemcitabine (4 mg/kg) | Gem-Thr (4 mg/kg) | Fold Change |

| AUC (μg·min/mL) | 948.38 ± 52.04 | 1735.54 ± 246.33 (as formed gemcitabine) | 1.83 |

| Total Clearance (CL) (mL/min/kg) | 4.23 ± 0.23 | 0.60 ± 0.09 | 7.05 |

| Volume of Distribution (Vss) (mL/kg) | 2483.64 ± 867.19 | - | - |

| Mean Residence Time (MRT) (min) | 582.06 ± 177.90 | - | - |

| Data sourced from Hong et al. (2018).[3][4] |

II. Application as a Chiral Building Block in Peptide Synthesis

L-Threonine amide hydrochloride serves as a fundamental building block in peptide synthesis. The primary amine allows for N-terminal extension, while the amide remains as the C-terminus. The hydroxyl group on the side chain can be crucial for biological activity, potentially forming hydrogen bonds with target receptors or enzymes. While specific protocols for the direct use of the hydrochloride salt in automated peptide synthesizers are less common than for its protected counterparts (e.g., Fmoc-Thr(tBu)-OH), it can be utilized in solution-phase peptide synthesis.

III. Application in the Synthesis of Bioactive Small Molecules

This compound is also utilized as a reagent in the synthesis of N-monosubstituted [(pyridin-2-yl)methyl]amine and [(pyrimidin-4-yl)methyl]amine derivatives, which have been identified as modulators of the Transient Receptor Potential Cation Channel Subfamily V Member 3 (TRPV3).[5] TRPV3 is an ion channel involved in thermosensation and has been implicated in various physiological and pathological processes, making it a target for drug discovery.

Experimental Protocols

Protocol 1: Synthesis of Gemcitabine-Threonine Amide Prodrug (Gem-Thr)

This protocol is adapted from the work of Hong et al. (2018) for the synthesis of a Gemcitabine-Threonine amide prodrug.[1][5]

Step 1: Amide Bond Formation between Gemcitabine and N-Boc-L-Threonine

-

To a solution of Gemcitabine (1.0 equivalent) in a 3:1 mixture of DMF/DMSO, add N-Boc-L-Threonine (1.2 equivalents), 4-methylmorpholine (2.0 equivalents), 1-hydroxy-1H-benzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.5 equivalents).

-

Stir the reaction mixture at 55 °C for 17 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-Gemcitabine-Threonine.

Step 2: Boc Deprotection

-

Dissolve the N-Boc-Gemcitabine-Threonine from the previous step in dry dichloromethane (CH₂Cl₂).

-

Add a 4N solution of HCl in dioxane (excess).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield the Gemcitabine-Threonine amide prodrug hydrochloride salt (Gem-Thr).

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Novel Peptides Utilizing (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, also known as L-Threonine amide hydrochloride, is a valuable building block for the synthesis of novel peptide amides. Peptides with a C-terminal amide are of significant interest in drug development due to their increased metabolic stability and often enhanced biological activity compared to their corresponding carboxylic acid forms.[1][2] Threonine, a hydroxyl-containing amino acid, is a frequent component of bioactive peptides and can be a crucial site for post-translational modifications such as phosphorylation and glycosylation, which play vital roles in cellular signaling.[3]

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating a C-terminal threonine amide. The protocols outlined below are designed to ensure high purity and yield, addressing the potential challenges associated with sterically hindered amino acids like threonine.[3][4]

Data Presentation: Expected Outcomes in Threonine-Containing Peptide Synthesis

The successful synthesis of peptides containing threonine is dependent on optimized protocols. The following table summarizes the expected quantitative data for the synthesis of a representative decapeptide using the protocols described below. Actual results may vary depending on the specific peptide sequence and the synthesis scale.[3][5]

| Parameter | Expected Value | Notes |

| Coupling Efficiency (per cycle) | >99% | Difficult couplings, such as those involving threonine, may require a double coupling strategy.[3] |

| Crude Peptide Purity (post-cleavage) | 70-90% | Highly sequence-dependent. Aggregation-prone sequences may result in lower purity.[3] |

| Final Peptide Purity (post-HPLC) | >95-98% | Dependent on the efficiency of the purification process.[3] |

| Overall Yield | 10-40% | Highly dependent on the length of the peptide and the efficiency of each synthesis step.[3] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a C-Terminal Threonine Amide Peptide

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using a Rink Amide resin, which is suitable for the preparation of peptide amides via Fmoc chemistry.[1][4]

1. Resin Preparation and Swelling:

-

Place Rink Amide resin (0.1 mmol substitution) in a reaction vessel.

-

Add dimethylformamide (DMF, ~10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[4]

-

Drain the DMF.

2. Initial Fmoc Deprotection:

-

Add 20% piperidine in DMF (10 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]

-

Drain and wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling of the First Amino Acid (to the Rink Amide Linker):

-

In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF (~5 mL).

-

Pre-activate the mixture for 2-5 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (3 x 10 mL).

4. Chain Elongation (Coupling of Subsequent Amino Acids):

-

Repeat the Fmoc deprotection step as described in step 2.

-

Couple the subsequent Fmoc-protected amino acids using the activation and coupling procedure described in step 3. For standard amino acids, a single coupling of 30-60 minutes may be sufficient.[4]

5. Coupling of this compound:

-

For the final coupling step to introduce the C-terminal threonine amide, the hydroxyl group of the threonine should be protected, typically with a tert-butyl (tBu) group (Fmoc-Thr(tBu)-OH).[3][6]

-

Due to the steric hindrance of threonine, a double coupling strategy is recommended for optimal efficiency.[3]

-

Perform the first coupling for 1-2 hours as described in step 3.

-

Drain, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Thr(tBu)-OH.[4]

-

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.[4]

7. Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM, 5 x 10 mL) and dry under a vacuum.[4]

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[4]

-

Add the cleavage cocktail (~10 mL) to the resin and agitate for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.[7]

Visualizations

Experimental Workflow for Peptide Synthesis

Caption: Workflow for Solid-Phase Synthesis of a C-Terminal Threonine Amide Peptide.

Representative Signaling Pathway Involving Threonine Phosphorylation

Threonine-containing peptides are often designed to interact with or modulate signaling pathways where threonine phosphorylation is a key event. The MAPK/ERK pathway is a classic example where serine/threonine kinases play a crucial role in regulating cell proliferation, differentiation, and survival.[3]

References

- 1. peptide.com [peptide.com]

- 2. Isolation and characterization of two novel peptide amides originating from myelin basic protein in bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. Characterization of AMPylation on Threonine, Serine, and Tyrosine Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: NMR Spectral Analysis of (2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride is a derivative of the essential amino acid L-threonine. Its structural characterization is crucial for quality control, stability studies, and understanding its role in various biochemical processes. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and stereochemistry. This note presents the expected ¹H and ¹³C NMR spectral data and provides a comprehensive protocol for sample preparation and data acquisition.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the core structure of this compound. These predictions are based on the known spectral data of L-threonine and general principles of NMR spectroscopy. The amide and hydrochloride functionalities will influence the chemical shifts of nearby protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~ 3.6 - 3.8 | d | ~ 4-5 |

| H3 | ~ 4.2 - 4.4 | dq | ~ 4-5 (d), ~ 6-7 (q) |

| H4 (CH₃) | ~ 1.2 - 1.4 | d | ~ 6-7 |

| NH₂ (Amide) | ~ 7.0 - 8.0 | br s | - |

| NH₃⁺ | ~ 8.0 - 9.0 | br s | - |

| OH | ~ 5.0 - 6.0 | br s | - |

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS). The exact positions of exchangeable protons (NH₂, NH₃⁺, OH) can vary significantly with solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~ 170 - 175 |

| C2 | ~ 58 - 62 |

| C3 | ~ 65 - 69 |

| C4 (CH₃) | ~ 18 - 22 |

Experimental Protocols

This section details the methodologies for acquiring high-quality NMR spectra of polar hydrochloride salts like this compound.

Sample Preparation

-

Solvent Selection: Due to the polar and salt nature of the analyte, deuterated polar solvents are required. Deuterium oxide (D₂O) is a common choice. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, with the latter being particularly useful for observing exchangeable protons (NH and OH).

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Vortex or gently sonicate the mixture to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters (Example):

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Solvent: D₂O.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters (Example):

-

Pulse Program: Standard proton-decoupled (zgpg30 or similar).

-

Solvent: D₂O.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS for D₂O). d. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. e. Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure with expected NMR correlations.

Caption: Experimental workflow for NMR analysis.

Caption: Molecular structure and expected correlations.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided representative data and workflow serve as a robust guide for the analysis and confirmation of the chemical structure of this and other similar polar small molecules, ensuring data integrity and reliability in research and development settings.

Application Note: Quantitative Analysis of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, the hydrochloride salt of L-threonine amide, in a sample matrix. The protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for selective and accurate quantification. This method is suitable for various applications, including pharmaceutical development, quality control, and metabolic research.

Introduction

This compound is a derivative of the essential amino acid L-threonine. As an amino acid amide, it is a small, polar molecule that can be challenging to retain and analyze using traditional reversed-phase liquid chromatography. This application note presents a reliable LC-MS/MS method that overcomes these challenges, providing a highly selective and sensitive analytical solution. The methodology is based on established principles for the analysis of polar, hydrophilic compounds.

Experimental Protocols

Sample Preparation

A simple protein precipitation and extraction protocol is employed to prepare the sample for LC-MS/MS analysis.

Materials:

-

This compound standard

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid

-

Internal Standard (IS) solution (e.g., stable isotope-labeled L-threonine amide)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Accurately weigh and dissolve the this compound standard in LC-MS grade water to prepare a stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution with a mixture of acetonitrile and water (1:1 v/v).

-

For sample analysis, add 200 µL of cold methanol containing the internal standard to 50 µL of the sample in a microcentrifuge tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 5 minutes, then a 2-minute wash with 95% B, followed by a 3-minute re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray (+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The precursor ion for (2S,3R)-2-Amino-3-hydroxybutanamide is its protonated form [M+H]⁺, with a theoretical m/z of 119.08. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the known fragmentation of L-threonine, the following MRM transitions are proposed for quantification and confirmation.[1][2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| (2S,3R)-2-Amino-3-hydroxybutanamide | 119.1 | 74.1 | Quantifier |

| (2S,3R)-2-Amino-3-hydroxybutanamide | 119.1 | 57.1 | Qualifier |

| Internal Standard (e.g., ¹³C₄,¹⁵N₂-L-threonine amide) | 125.1 | 78.1 | Internal Standard |

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis Results

| Sample ID | Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |

| Blank | Not Detected | 0 | 150,000 | 0.000 |

| Cal 1 | 0.1 | 1,200 | 152,000 | 0.008 |

| Cal 2 | 0.5 | 6,100 | 151,000 | 0.040 |

| Cal 3 | 1.0 | 12,500 | 153,000 | 0.082 |

| Cal 4 | 5.0 | 63,000 | 150,000 | 0.420 |

| Cal 5 | 10.0 | 128,000 | 152,000 | 0.842 |

| QC Low | 0.8 | 9,800 | 151,000 | 0.065 |

| QC Mid | 4.0 | 51,000 | 153,000 | 0.333 |

| QC High | 8.0 | 101,000 | 150,000 | 0.673 |

| Sample 1 | 2.5 | 31,000 | 152,000 | 0.204 |

| Sample 2 | 7.2 | 91,000 | 151,000 | 0.603 |

Visualizations

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with Threonine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides and other molecules containing threonine derivatives. Low coupling efficiency is a frequent hurdle, primarily due to the steric hindrance of threonine's β-branched side chain. This guide offers practical solutions to enhance coupling yields and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of threonine derivatives?

A1: Researchers often encounter low coupling efficiency with threonine derivatives due to a combination of factors:

-